![molecular formula C6H7N3O2 B589553 2,3-二氢-1H-咪唑并[1,2-b]吡唑-7-羧酸 CAS No. 126352-85-0](/img/structure/B589553.png)

2,3-二氢-1H-咪唑并[1,2-b]吡唑-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

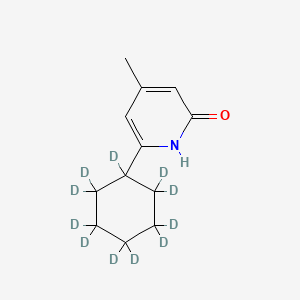

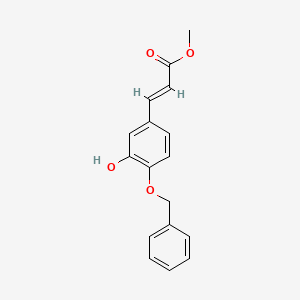

“2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a synthetic organic compound . Its structure consists of a pyrazole ring. The IUPAC name for this compound is 2,3-dihydro-1H-imidazo[1,2-b]pyrazole .

Synthesis Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom.Chemical Reactions Analysis

The mono-functionalized products of type 7 were submitted to a selective magnesiation at the 3-position using TMPMgCl·LiCl (8, 1.5 equiv., -20 °C, 2 h) in THF .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 109.13 . The storage temperature is recommended to be between 2-8°C, and it should be kept in a dark place .科学研究应用

抑制动物细胞中的 DNA 合成: 已证明 2,3-二氢-1H-咪唑并[1,2-b]吡唑可以抑制培养物中生长的动物细胞中的 DNA 合成,但它不会影响细菌细胞。这种选择性抑制使其成为研究细胞过程和药物开发的潜在工具 (Ennis 等人,1971).

合成药物化学衍生物: 各种研究都集中在合成 2,3-二氢-1H-咪唑并[1,2-b]吡唑的衍生物,用于药物化学中的潜在应用。这些衍生物因其抗氧化和抗菌活性而受到探索,这可能带来新的治疗剂 (Bassyouni 等人,2012).

细胞周期研究和同步: 2,3-二氢-1H-咪唑并[1,2-b]吡唑已被用作同步细胞培养(尤其是 HeLa 细胞)的试剂,用于细胞周期研究。这种同步对于专注于理解细胞周期和相关过程的研究非常有价值 (Beer 等人,1974).

作为 DNA 合成抑制剂的临床试验: 该化合物已作为 DNA 合成抑制剂进行了 I 期临床试验。它已在患有难治性转移性实体瘤的患者中进行了测试。然而,已经观察到溶血等显着副作用,需要仔细评估其临床用途 (Yap 等人,1979).

合成化学应用: 该化合物一直是合成化学中制备各种杂环化合物的研究主题。它用作结构多样的分子的起始原料或中间体,这些分子在材料科学、制药和其他领域可能有进一步的应用 (Pilgram,1980).

作用机制

Target of Action

Imidazole derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

This suggests that 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular function .

Biochemical Pathways

Given the potential inhibition of dna synthesis, it can be inferred that the compound may impact pathways related to cell proliferation and growth .

Pharmacokinetics

It’s worth noting that imidazole derivatives are generally highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

The compound has been shown to inhibit cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours, with a recovery detectable only after 36 hours, returning to pretherapy values by 72 hours . This differential response of normal versus tumor cells can be exploited to maximize chemotherapeutic efficacy in scheduled chemotherapy with cycle-specific agents .

Action Environment

It’s worth noting that the compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c, suggesting that light, moisture, and temperature could potentially affect its stability .

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with it are H302, H315, H319, and H335, which suggest that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

属性

IUPAC Name |

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVUUXDFPPZZIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665697 |

Source

|

| Record name | 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126352-85-0 |

Source

|

| Record name | 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the imidazo-pyrazole derivative, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I), exhibit activity against melanoma cells, including those resistant to Vemurafenib?

A1: While the exact mechanism of action of 4I is still under investigation, the research indicates its potential to overcome Vemurafenib resistance in melanoma cells. The study demonstrated that 4I was 1.4 times more effective than Vemurafenib against melanoma cells with acquired resistance to the drug (MEOV PLX-R cells) []. This suggests that 4I might target a different pathway or mechanism in melanoma cells compared to Vemurafenib, potentially bypassing the resistance mechanism. Further research is needed to fully elucidate 4I's mechanism of action and its implications for overcoming drug resistance in melanoma.

Q2: What are the advantages of incorporating 4I into a hydrogel formulation for potential topical treatment of melanoma?

A2: The development of a hydrogel formulation containing 4I (R4HG-4I) shows promise for topical melanoma treatment. The chosen hydrogel utilizes a synthesized antibacterial resin (R4) with favorable properties such as high hydrophilicity, porosity (85%), and excellent swelling capability (552%) []. These features enable the hydrogel to achieve high equilibrium degrees of swelling (EDS) and equilibrium water content (EWC), facilitating sustained drug release. Moreover, the R4HG-4I formulation demonstrated shear-thinning Bingham pseudoplastic fluid behavior with low yield stress, ensuring easy spreadability for potential topical applications []. This approach offers a localized delivery method for 4I, potentially minimizing systemic exposure and side effects while enhancing its effectiveness against melanoma cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)